![molecular formula C14H21N3S B4673229 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B4673229.png)
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione
Overview
Description
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione, also known as BMTT, is a chemical compound that has been used in various scientific research applications. It belongs to the family of triazine derivatives and has shown promising results in different areas of research.
Mechanism of Action
The mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and microbial infections. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively simple synthesis method. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the research of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione. One area of research is the development of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione, which can help in the design of more targeted experiments. In addition, the potential therapeutic applications of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione in the treatment of cancer, inflammation, and infectious diseases need to be further explored. Overall, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has shown promising results in various areas of research and has the potential to be a valuable tool in scientific research.
Scientific Research Applications
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi.
properties
IUPAC Name |
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-3-4-9-16-10-15-14(18)17(11-16)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLLXLMMLMYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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